molecular formula C13H19NO B1314533 ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol CAS No. 99735-47-4

((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol

Cat. No.: B1314533
CAS No.: 99735-47-4
M. Wt: 205.3 g/mol
InChI Key: RQTYGPRJDFTUGU-VXGBXAGGSA-N
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Description

(®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: is a chiral compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a phenylethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of ®-1-phenylethylamine and ®-3-pyrrolidinemethanol.

    Formation of Intermediate: The ®-1-phenylethylamine is reacted with a suitable protecting group to form a protected intermediate.

    Coupling Reaction: The protected intermediate is then coupled with ®-3-pyrrolidinemethanol under appropriate conditions to form the desired product.

    Deprotection: The final step involves the removal of the protecting group to yield (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

Chemical Reactions Analysis

Types of Reactions: (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong acids or bases to facilitate the reaction.

Major Products:

Scientific Research Applications

Chemistry:

    Chiral Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine:

    Drug Development: Investigated for its potential as a pharmacologically active compound.

Industry:

Mechanism of Action

The mechanism of action of (®-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its function. The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

    ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: A stereoisomer with different chiral centers.

    1-phenylethylpyrrolidine: Lacks the hydroxymethyl group.

Uniqueness:

Properties

IUPAC Name

[(3R)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTYGPRJDFTUGU-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@H](C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548987
Record name {(3R)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99735-47-4
Record name {(3R)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 10.0 g (40.5 mmol) [3R-(R*,R*)]methyl 5-oxo-1-(-1-phenylethyl)-3-pyrrolidinecarboxylate in 75 ml dry tetrahydrofuran was added dropwise to a mixture of 6.50 g (171 mmol) lithium aluminum hydride in 100 ml tetrahydrofuran. The mixture was refluxed overnight, diluted with 50 ml tetrahydro furan and treated dropwise with 6.5 ml water, 6.5 ml 15% sodium hydroxide and 19.5 ml water. Solids were removed by filtration and the filtrate was evaporated to a syrup which was dissolved in dichloromethane, dried (MgSO4), and reevaporated to give 8.06 g of crude crystalline product. Recrystallization from hexane afforded 7.25 g (87%) of the title compound, mp 86°-88° C. [α]D +51.3° C. (C, 1.06, methanol).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
87%

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